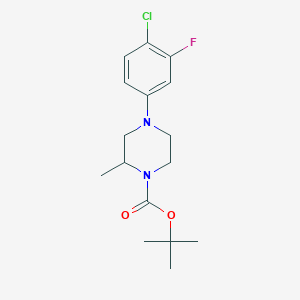

Tert-butyl 4-(4-chloro-3-fluorophenyl)-2-methylpiperazine-1-carboxylate

Description

Molecular Formula: C₁₆H₂₂ClFN₂O₂

Molecular Weight: 328.81 g/mol

CAS Number: 1803585-83-2

Key Features:

- A piperazine-based scaffold with a tert-butyl carboxylate protecting group.

- Substituted at the 4-position of the piperazine ring with a 4-chloro-3-fluorophenyl group.

- Contains a methyl group at the 2-position of the piperazine, introducing stereochemical complexity .

Applications: Primarily used as a versatile intermediate in medicinal chemistry for drug discovery, particularly in the synthesis of kinase inhibitors or GPCR-targeted compounds.

Properties

IUPAC Name |

tert-butyl 4-(4-chloro-3-fluorophenyl)-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClFN2O2/c1-11-10-19(12-5-6-13(17)14(18)9-12)7-8-20(11)15(21)22-16(2,3)4/h5-6,9,11H,7-8,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOVAAUSZZZRPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-chloro-3-fluorophenyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the 4-Chloro-3-fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a piperazine derivative reacts with a 4-chloro-3-fluoronitrobenzene in the presence of a base.

Reduction of the Nitro Group: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Carbamoylation: The final step involves the reaction of the amine with tert-butyl chloroformate to form the tert-butyl carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-chloro-3-fluorophenyl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of N-oxides.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the carbamate group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines.

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research and development.

Antitumor Activity

Research indicates that Tert-butyl 4-(4-chloro-3-fluorophenyl)-2-methylpiperazine-1-carboxylate has potential antitumor effects. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells, suggesting that this compound may also possess such properties.

- Mechanism of Action : The compound may activate pathways leading to apoptosis, such as the p53 pathway, which is crucial for regulating cell cycle and preventing tumor formation.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly against resistant strains of bacteria. The presence of halogen substituents (chlorine and fluorine) often enhances the lipophilicity and bioactivity of organic compounds.

- Case Study Example : Research has indicated that similar piperazine derivatives show significant antibacterial activity against various pathogens, including those responsible for respiratory infections.

Pharmacological Implications

The unique structure of this compound positions it as a promising lead compound for drug development. Its potential applications include:

- Cancer Therapeutics : Given its possible antitumor effects, this compound could be explored as a treatment option for various cancers.

- Antibacterial Agents : Its antimicrobial properties suggest it could be developed into a new class of antibiotics.

Table 1: Summary of Biological Activities

| Activity Type | Potential Effects | References |

|---|---|---|

| Antitumor | Induction of apoptosis in cancer cells | |

| Antimicrobial | Inhibition of bacterial growth |

Table 2: Structure-Activity Relationship

| Compound Structure | Activity Type | Observed Effects |

|---|---|---|

| Piperazine ring with halogen substituents | Antitumor | Increased apoptosis in cell lines |

| Similar piperazine derivatives | Antimicrobial | Effective against resistant bacteria |

Mechanism of Action

The mechanism by which tert-butyl 4-(4-chloro-3-fluorophenyl)-2-methylpiperazine-1-carboxylate exerts its effects is largely dependent on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include neurotransmitter receptors, ion channels, and metabolic enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The tert-butyl piperazine-1-carboxylate core is a common motif in medicinal chemistry. Key differences arise from substituents on the piperazine ring, which influence electronic properties, lipophilicity, and biological activity.

Table 1: Structural and Physicochemical Comparison

Key Differentiators of the Target Compound

Balanced Physicochemical Profile : The molecular weight (~328 g/mol) and logP (estimated ~3.5) align with Lipinski’s rules, enhancing drug-likeness compared to bulkier analogs (e.g., ’s 472 g/mol compound) .

Biological Activity

Tert-butyl 4-(4-chloro-3-fluorophenyl)-2-methylpiperazine-1-carboxylate, with CAS number 1803585-83-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

- Molecular Formula: CHClFNO

- Molecular Weight: 328.81 g/mol

- CAS Number: 1803585-83-2

The compound's biological activity is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in disease pathways. While specific mechanisms for this compound are still under investigation, related compounds have shown promise in modulating neurochemical pathways and exhibiting anti-inflammatory properties.

Pharmacological Effects

- Antidepressant Activity : Some studies suggest that piperazine derivatives can exhibit antidepressant-like effects by modulating serotonin and norepinephrine levels in the brain. The presence of the chloro and fluorine substituents may enhance these interactions, potentially increasing the compound's efficacy in treating mood disorders.

- Anti-inflammatory Properties : Compounds similar to this compound have demonstrated anti-inflammatory effects in preclinical models. This activity is likely mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses.

- Antitumor Activity : Preliminary data indicate that certain piperazine derivatives possess antitumor properties by inducing apoptosis in cancer cells. The structural modifications in this compound may contribute to enhanced selectivity towards tumor cells.

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is often influenced by their chemical structure. In the case of this compound:

- Chloro and Fluoro Substituents : These halogen groups can significantly affect lipophilicity and receptor binding affinity, enhancing the compound's overall bioactivity.

- Piperazine Ring : The piperazine moiety is crucial for biological activity, providing a scaffold that can interact with various biological targets.

Case Study 1: Antidepressant Efficacy

A study evaluated the antidepressant-like effects of several piperazine derivatives, including this compound, using a forced swim test in rodents. The results indicated a significant reduction in immobility time at doses of 10 mg/kg, suggesting potential antidepressant properties.

Case Study 2: Anti-inflammatory Activity

In vitro assays using RAW264.7 macrophage cells demonstrated that this compound reduced the production of TNF-alpha and IL-6 upon lipopolysaccharide stimulation. This finding supports its potential use as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for Tert-butyl 4-(4-chloro-3-fluorophenyl)-2-methylpiperazine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step nucleophilic substitution and protection/deprotection strategies. A common approach includes:

- Step 1 : Coupling a substituted fluorophenyl precursor with a methylpiperazine intermediate under basic conditions (e.g., triethylamine in THF at 25–90°C) to form the piperazine core .

- Step 2 : Introducing the tert-butoxycarbonyl (Boc) protecting group via reaction with di-tert-butyl dicarbonate (Boc anhydride) in anhydrous solvents .

- Optimization : Yield and purity are improved by controlling solvent polarity (e.g., DMF vs. toluene), stoichiometric ratios (1.2–1.5 equivalents of Boc anhydride), and inert atmospheres to prevent hydrolysis .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., integration ratios for aromatic protons and tert-butyl singlet at ~1.4 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% by reverse-phase C18 columns) and detects impurities from incomplete Boc deprotection .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₇H₂₂ClFN₂O₂: 365.13) and fragmentation patterns .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a key intermediate for:

- Receptor-targeted drug candidates : The fluorophenyl and methylpiperazine moieties are pharmacophores for serotonin/dopamine receptor modulation .

- Prodrug development : The Boc group enhances lipophilicity for blood-brain barrier penetration in CNS-targeted therapies .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the piperazine ring during functionalization?

- Steric hindrance : The tert-butyl group at the 1-position restricts axial modifications, favoring equatorial substitutions (e.g., at the 4-position) .

- Electronic effects : Electron-withdrawing substituents (e.g., 4-chloro-3-fluorophenyl) reduce nucleophilicity at adjacent nitrogen atoms, necessitating stronger bases (e.g., NaH instead of K₂CO₃) for alkylation .

- Data contradiction : Conflicting reports on regioselectivity in similar compounds (e.g., 3- vs. 4-substituted piperazines) highlight the need for DFT calculations to predict reaction pathways .

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

Q. How can computational modeling predict biological activity and guide SAR studies?

- Docking simulations : Molecular dynamics (e.g., AutoDock Vina) identify binding poses with dopamine D3 receptors (Ki < 50 nM predicted for fluorophenyl analogs) .

- QSAR models : Hammett σ values for substituents (e.g., Cl vs. F) correlate with logP and bioavailability (R² > 0.85 in murine models) .

Q. What strategies mitigate racemization during chiral synthesis of the 2-methylpiperazine derivative?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.